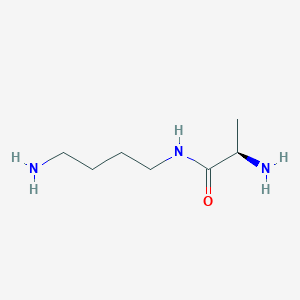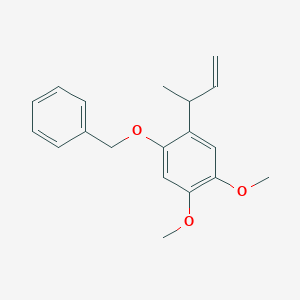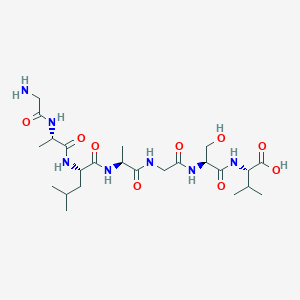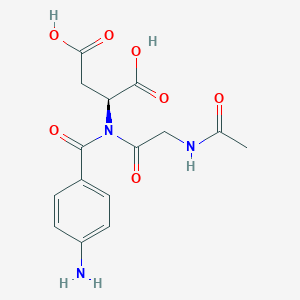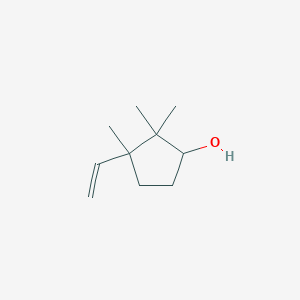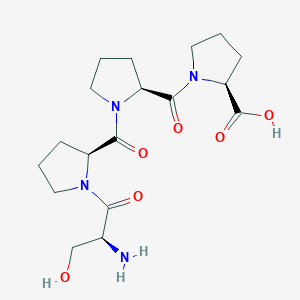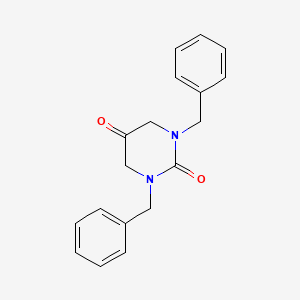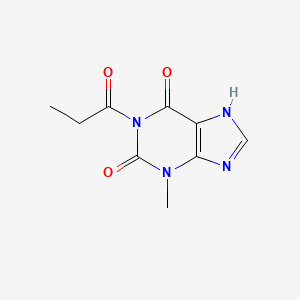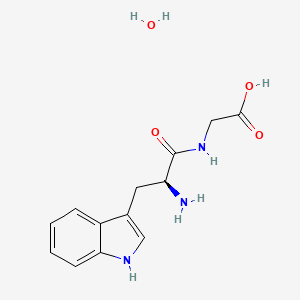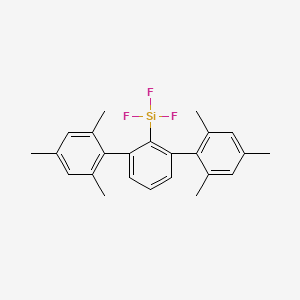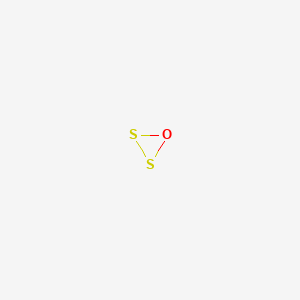
Oxadithiirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxadithiirane is a sulfur-containing heterocyclic compound with a three-membered ring structure. It is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of chemistry. The compound is characterized by the presence of two sulfur atoms and one oxygen atom in its ring, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
Oxadithiirane can be synthesized through several methods. One common approach involves the photochemical rearrangement of sulfine. This process typically requires light at a wavelength of 313 ± 10 nm and is conducted in an argon matrix at very low temperatures, around 11 K . The reaction conditions are crucial to ensure the stability and formation of this compound.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to the compound’s instability and reactivity. The synthesis often requires highly controlled environments and specialized equipment to handle the low temperatures and specific light wavelengths needed for the reaction.
化学反応の分析
Types of Reactions
Oxadithiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.
科学的研究の応用
Oxadithiirane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of sulfur-containing heterocycles.
Biology: Research on this compound can provide insights into the behavior of sulfur compounds in biological systems.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals and therapeutic agents.
Industry: Although not widely used in industrial applications, this compound’s reactivity makes it a valuable compound for studying chemical processes and developing new materials.
作用機序
The mechanism by which oxadithiirane exerts its effects involves the interaction of its sulfur and oxygen atoms with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons. This redox activity is crucial for its reactivity and potential applications in different fields. The molecular pathways involved in these reactions often include the formation of reactive intermediates, which can further react to form stable products.
類似化合物との比較
Similar Compounds
Oxadithiirane can be compared with other sulfur-containing heterocycles, such as:
Dioxirane: A three-member
特性
CAS番号 |
488092-02-0 |
|---|---|
分子式 |
OS2 |
分子量 |
80.13 g/mol |
IUPAC名 |
oxadithiirane |
InChI |
InChI=1S/OS2/c1-2-3-1 |
InChIキー |
SUOONJXHCFVNRL-UHFFFAOYSA-N |
正規SMILES |
O1SS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
